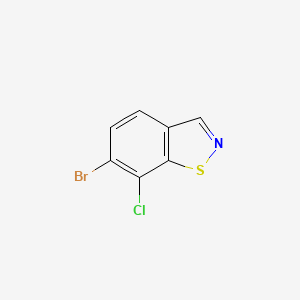

6-Bromo-7-chloro-1,2-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-Bromo-7-chloro-1,2-benzothiazole and related derivatives typically involves electrophilic substitution reactions, where the presence of halogen atoms as substituents can significantly affect the reaction pathways and outcomes due to their electron-withdrawing nature. A practical synthesis approach involves palladium-catalyzed thiol cross-coupling from 2-bromoanilides, leading to sulfides that are easily converted to benzothiazoles under acidic or basic conditions (Itoh & Mase, 2007).

Aplicaciones Científicas De Investigación

Structural Importance and Versatility

Benzothiazoles, including 6-Bromo-7-chloro-1,2-benzothiazole, are recognized for their structural significance and versatility in medicinal chemistry. The unique presence of a methine center in the thiazole ring contributes to the importance of benzothiazoles as integral components of various natural and synthetic bioactive molecules. The structural simplicity and synthetic accessibility of benzothiazoles, along with the possibility of functional modifications, make them attractive for the development of new chemical entities and therapeutic agents (Bhat & Belagali, 2020).

Broad Spectrum of Pharmacological Activities

Benzothiazole derivatives exhibit a broad spectrum of pharmacological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelminthic, and anti-cancer properties. Substitutions on the benzothiazole ring, particularly at the C-2 carbon atom and C-6 positions, are crucial for these biological activities, indicating the potential of benzothiazoles in drug discovery and therapeutic applications (Kamal et al., 2015).

Benzothiazole Conjugates in Chemotherapeutics

Recent advancements have highlighted the role of benzothiazole conjugates, especially 2-arylbenzothiazoles, as potential chemotherapeutic agents. These derivatives and their conjugate systems have shown promise in antitumor activities, with the need for further characterization of their toxicity for safe clinical use in cancer chemotherapy (Ahmed et al., 2012).

Therapeutic Potentials and Patent Reviews

The therapeutic potentials of benzothiazoles have been recognized in various reviews and patent analyses, indicating the increasing importance of the benzothiazole nucleus in drug discovery. The structural simplicity and pharmacological significance have led to a growing interest in benzothiazole-based drug development, with a special focus on cancer research (Law & Yeong, 2022).

Safety and Hazards

Direcciones Futuras

Benzothiazole derivatives, including 6-Bromo-7-chloro-1,2-benzothiazole, are of great interest due to their wide range of biological activities and medicinal applications . They are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This makes them a promising area for future research and development of new drugs and materials .

Mecanismo De Acción

Target of Action

6-Bromo-7-chloro-1,2-benzothiazole is a benzothiazole derivative . Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes at the molecular level, disrupting the normal functioning of the target and leading to the compound’s observed effects.

Biochemical Pathways

Given the targets inhibited by benzothiazole derivatives, it can be inferred that the compound may affect various biochemical pathways related to bacterial growth and survival . The downstream effects of these disruptions could include impaired bacterial cell wall synthesis, protein synthesis, and DNA replication.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific mode of action and the biochemical pathways it affects. Given the antibacterial activity of benzothiazole derivatives, the compound’s action could result in the inhibition of bacterial growth and survival .

Propiedades

IUPAC Name |

6-bromo-7-chloro-1,2-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXZQLGQYWXTCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NS2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1427447-75-3 |

Source

|

| Record name | 6-bromo-7-chloro-1,2-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

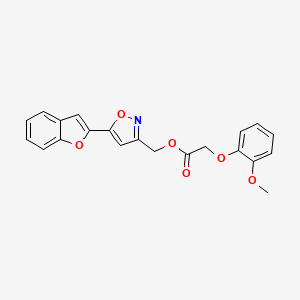

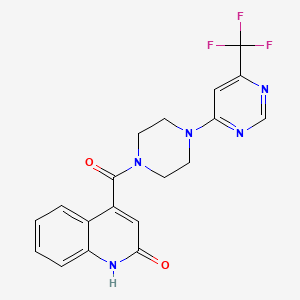

![(E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2480920.png)

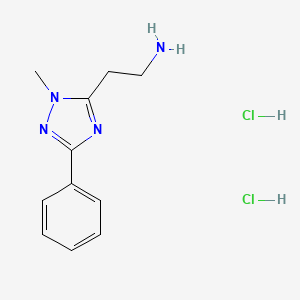

![1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene](/img/structure/B2480922.png)

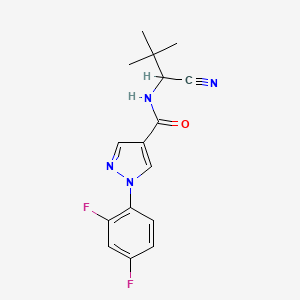

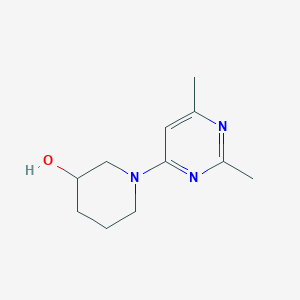

![1-methyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2480926.png)

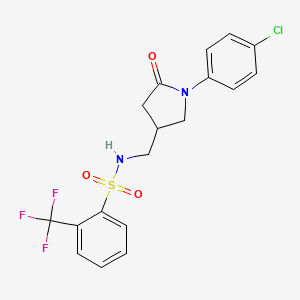

![Methyl (E)-4-[[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2480931.png)

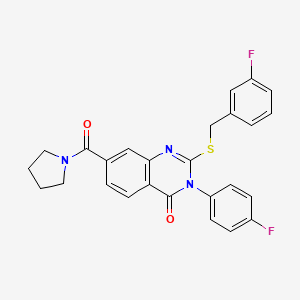

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2480934.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2480938.png)